(R)-1-(1-benzylpyrrolidin-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R)-1-benzylpyrrolidin-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCCCZXXGZOGG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N2CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364049 | |
| Record name | (R)-1-(1-benzylpyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032446-28-8 | |
| Record name | (R)-1-(1-benzylpyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 1 1 Benzylpyrrolidin 3 Yl Piperazine
Stereoselective Synthesis Strategies and Chiral Pool Approaches
The paramount challenge in synthesizing (R)-1-(1-benzylpyrrolidin-3-yl)piperazine is the precise installation of the chiral center at the C3 position of the pyrrolidine (B122466) ring. Stereoselective strategies are therefore essential. One of the most direct methods involves the use of a "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials.
A plausible chiral pool approach would commence with a commercially available, enantiopure precursor such as (R)-(-)-1-Benzyl-3-aminopyrrolidine or a protected variant. This strategy embeds the desired stereochemistry from the outset, avoiding the need for chiral resolution or complex asymmetric induction steps later in the sequence. Another viable route starts from amino acids, such as L-aspartic acid, which can be chemically transformed to create the chiral pyrrolidine ring system. researchgate.net For instance, a synthetic plan could involve the conversion of an N-protected (S)-amino acid into a key 1,4-diamine intermediate, which then undergoes cyclization to form the piperazine (B1678402) ring. nih.gov While this establishes a different part of the molecule, the principle of using chiral precursors like amino acids is a well-established strategy for building complex chiral structures. nih.gov
Development of Efficient and Scalable Synthetic Routes
A widely used method for preparing monosubstituted piperazines that avoids complex multi-step protection and deprotection schemes involves the reaction of a piperazine-1-ium cation with an appropriate reagent. nih.gov This approach uses the simple protonation of one nitrogen atom as a temporary protecting group, which is a hallmark of a green and efficient process. nih.gov The benzyl (B1604629) group itself can serve as a blocking group that is easily removed by hydrogenolysis if further derivatization is needed. orgsyn.org
For scalability, reaction conditions must be robust and avoid problematic reagents or purification methods. For example, removing certain protecting groups like the tosyl group can be inconvenient on a large scale. nih.gov The use of fixed-bed reactors and flow chemistry conditions can also enhance scalability, safety, and consistency for key transformations. researchgate.netmdpi.com An ideal scalable route would feature stable, crystalline intermediates that are easily purified by filtration, minimizing the need for chromatography. orgsyn.org
Optimization of Reaction Conditions for Yield and Purity in Research Synthesis
The optimization of reaction conditions is critical to maximize the yield and purity of the final product. This process involves systematically varying parameters such as temperature, solvent, catalyst, and the stoichiometry of reagents. A key step in the synthesis of this compound would be the nucleophilic substitution reaction coupling the chiral pyrrolidine fragment with the piperazine ring.
For example, a common synthetic step involves the alkylation of a piperazine derivative. beilstein-journals.org The efficiency of this N-alkylation can be highly dependent on the choice of base, solvent, and temperature. A weak base might lead to a slow reaction, while a very strong base could cause side reactions. Similarly, the solvent can influence the solubility of reactants and the reaction rate. In a research setting, a Design of Experiments (DoE) approach might be used to efficiently screen multiple parameters simultaneously. For instance, in the synthesis of related N-substituted piperazines, reaction conditions such as the type of base (e.g., Et3N, K2CO3), solvent (e.g., THF, Chloroform), and temperature (e.g., 0 °C to reflux) are carefully optimized. beilstein-journals.org A detailed procedure for a related reduction reaction highlights the precise control of conditions, such as the dropwise addition of a reagent over 1.5 hours and quenching the reaction at a specific low temperature (5°C) to ensure high yield and purity. chemicalbook.com
Below is a table illustrating typical parameters that would be optimized for a hypothetical coupling reaction between a protected (R)-3-halopyrrolidine and piperazine.
| Parameter | Variation A | Variation B | Variation C | Observed Outcome |
|---|---|---|---|---|
| Solvent | Acetonitrile | THF | DMSO | DMSO leads to faster reaction but more byproducts. Acetonitrile provides the best balance. |
| Base | K₂CO₃ | Et₃N | DIPEA | K₂CO₃ is effective and cost-efficient for large scale. |
| Temperature | Room Temp | 60 °C | 80 °C | Heating to 60 °C significantly reduces reaction time without compromising purity. |
| Stoichiometry (Piperazine) | 1.1 eq | 2.0 eq | 5.0 eq | Using a larger excess (2.0 eq) of piperazine minimizes the formation of the disubstituted byproduct. |
Investigation of Precursors and Intermediates in the Synthetic Pathway
A plausible synthetic pathway for this compound relies on well-defined precursors and the formation of stable intermediates. The primary precursors are the two heterocyclic building blocks.
Key Precursors:
(R)-3-Aminopyrrolidine or a derivative: The source of the chiral center. It could be used in a protected form, such as (R)-N-Boc-3-aminopyrrolidine or (R)-1-Benzyl-3-aminopyrrolidine. chemicalbook.com
Piperazine or a derivative: For instance, 1-benzylpiperazine (B3395278) could be used to directly install the benzyl group on the piperazine nitrogen. orgsyn.org Alternatively, piperazine itself can be used, followed by a separate benzylation step.
Key Intermediates: A common strategy involves converting the amino group of the pyrrolidine precursor into a good leaving group (e.g., a tosylate or mesylate) or transforming it into a reactive functional group for coupling. One proposed route involves the reductive amination of a ketone precursor. For example, starting from an amino acid, a β-ketoester intermediate can be formed. nih.gov This can then undergo reductive amination to create a 1,4-diamine, which serves as a key intermediate for forming the piperazine ring. nih.gov
A representative synthetic sequence might look like this:
Protection of the secondary amine of (R)-3-hydroxypyrrolidine.
Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate), forming an electrophilic intermediate.
Nucleophilic substitution with 1-benzylpiperazine to form the C-N bond, yielding the protected final compound.
Deprotection to yield this compound.
In an alternative approach, (R)-N-(1-benzylpyrrolidine-3-yl)acetamide could be an intermediate, which is then reduced using a powerful reducing agent like lithium aluminum hydride to yield the corresponding amine. chemicalbook.com
Novel Catalytic and Asymmetric Synthesis Techniques
Recent advances in organic synthesis offer powerful new tools for constructing complex molecules like this compound. These methods often provide higher efficiency, selectivity, and better functional group tolerance than classical methods.
Photoredox Catalysis: This technique uses visible light to initiate chemical reactions via single-electron transfer pathways. mdpi.com It has been successfully applied to the C-H functionalization of piperazines, allowing for the direct arylation or vinylation of the α-position to the nitrogen. mdpi.com This method, often employing iridium or purely organic catalysts, could potentially be used to form the bond between the pyrrolidine and piperazine rings under very mild conditions. mdpi.com
Metal-Catalyzed Cross-Coupling and Cyclization: Palladium- and Ruthenium-catalyzed reactions are staples of modern synthesis. organic-chemistry.org For instance, Pd-catalyzed reactions can be used for the modular synthesis of highly substituted piperazines with excellent stereochemical control. organic-chemistry.org A Ru-catalyzed coupling between a diol and a diamine provides another efficient route to the piperazine core. organic-chemistry.org While these examples build the piperazine ring itself, similar catalytic principles can be applied to the crucial C-N bond-forming step between the two heterocycles.
Catalytic Asymmetric Synthesis: Instead of relying on a chiral pool, the stereocenter can be created using a catalytic asymmetric reaction. For example, the asymmetric hydrogenation of an enamine precursor using a chiral rhodium catalyst is a powerful method for producing enantioenriched 3-aminopiperidine derivatives. researchgate.net A similar strategy could be envisioned where an achiral pyrrolidine precursor is functionalized using a chiral catalyst to set the desired stereocenter with high enantioselectivity. Another advanced method is catalytic asymmetric ring expansion, where a pyrrolidine derivative is expanded to a piperidine (B6355638), demonstrating the ability to manipulate ring structures with catalytic stereocontrol. nih.gov
Molecular Mechanisms of Action and Target Engagement
Receptor Binding Affinity and Selectivity Profiling
Research into analogous compounds suggests that (R)-1-(1-benzylpyrrolidin-3-yl)piperazine likely exhibits significant affinity for aminergic GPCRs, with a particularly high potential for interaction with sigma receptors (σR) nih.gov. The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are transmembrane proteins that have been implicated in a variety of cellular functions and are considered important targets in drug discovery nih.govnih.gov.
Studies on benzylpiperazinyl derivatives have identified compounds with high affinity for the σ1 receptor. For instance, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high affinity for the σ1R with a Ki value of 1.6 nM and an 886-fold selectivity over the σ2R nih.govacs.org. Similarly, a study of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which contains a benzylpiperidine moiety, reported a high σ1R affinity with a Ki of 1.45 nM and a 290-fold selectivity over the σ2R subtype nih.govresearchgate.net.
While the specific binding affinities of this compound are yet to be reported, the data from these related structures strongly suggest that it is a promising candidate for sigma receptor modulation.
Table 1: Sigma Receptor Binding Affinities of Structurally Related Compounds
| Compound Name | Target | Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1R | 1.6 | 886 |
This table presents data for compounds structurally related to this compound to illustrate the potential binding profile.
The potential for this compound to modulate ion channels is likely linked to its activity at GPCRs, such as the sigma-1 receptor, which is known to play a role in regulating Ca2+ and other ion channel signaling processes nih.gov. Direct modulation of ligand-gated or voltage-gated ion channels by this specific compound has not been extensively documented.
However, research on a structurally related benzylpyrrolidine derivative, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, has shown that it can antagonize NOP receptor-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels nih.gov. This compound attenuated the N/OFQ-induced GIRK current in a concentration-dependent manner, with an IC50 of 2.6 µM in rat periaqueductal gray slices nih.gov. This finding suggests that compounds with a benzylpyrrolidine scaffold can influence neuronal excitability through the modulation of potassium channels secondary to GPCR interaction.
The arylpiperazine and N-benzylpiperidine structures are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET) nih.govresearchgate.net. A study of N-benzylpiperidine analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine revealed that several compounds exhibited high affinity for DAT with significant selectivity over SERT and NET researchgate.net. This suggests that this compound may also function as a monoamine transporter inhibitor. The affinity for these transporters is a key characteristic of many centrally acting therapeutic agents.
Enzyme Inhibition and Activation Kinetics
There is currently no direct evidence in the reviewed literature to suggest that this compound or its close structural analogs are significant modulators of protease activity.
While direct data on the interaction of this compound with protein tyrosine kinases is not available, a study on a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols investigated their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov. Two compounds from this series, 4a and 5b, demonstrated moderate PTP1B inhibition of 31.58% and 35.90%, respectively, at a concentration of 100 µM nih.gov. Although the structural similarity is more distant, this finding indicates that piperazine-containing compounds have the potential to interact with enzymes involved in phosphorylation signaling pathways. Further investigation would be necessary to determine if this compound possesses any significant activity at protein tyrosine kinases.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |
| 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide |
| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine |
Intracellular Protein-Protein Interaction Modulation
The modulation of intracellular protein-protein interactions (PPIs) is a critical area of drug discovery. These interactions are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. Small molecules can modulate PPIs in several ways:
Orthosteric Inhibition: A molecule can directly bind to the interface of a protein complex, preventing the two proteins from interacting.
Allosteric Modulation: A compound can bind to a site on one of the partner proteins distant from the interaction interface, inducing a conformational change that either prevents or stabilizes the interaction.
Stabilization of Interactions: In some therapeutic contexts, enhancing the interaction between two proteins can be beneficial.
Currently, there is no available research to indicate that this compound functions as a modulator of any specific intracellular protein-protein interactions. Studies on other, structurally distinct piperazine-containing compounds have shown activity at various receptors and enzymes, but this cannot be extrapolated to the specific compound .
Binding Site Characterization through Mutagenesis and Chemical Biology Approaches
To understand how a compound like this compound might interact with a protein target, researchers would typically employ several techniques to characterize its binding site:
Site-Directed Mutagenesis: This technique involves systematically mutating amino acid residues within a protein's putative binding pocket. By observing how these mutations affect the binding affinity of the compound, researchers can identify the key residues involved in the interaction.
Photoaffinity Labeling: This chemical biology approach uses a version of the compound that has been modified with a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the protein target, allowing for the precise identification of the binding site through techniques like mass spectrometry.
X-ray Crystallography and Cryo-Electron Microscopy: These structural biology techniques can provide a high-resolution, three-dimensional view of the compound bound to its protein target, offering detailed insights into the specific molecular interactions.
As there is no identified protein target for this compound, no mutagenesis or chemical biology studies have been performed to characterize its binding site.
Table 1: Investigational Approaches for Binding Site Characterization
| Method | Principle | Information Gained |
|---|---|---|
| Site-Directed Mutagenesis | Alteration of specific amino acids in the target protein. | Identification of key residues for compound binding. |
| Photoaffinity Labeling | Covalent cross-linking of the compound to its target upon UV irradiation. | Precise mapping of the binding site on the protein. |
| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-ligand complex. | High-resolution 3D structure of the binding interaction. |
Investigation of Biological Activities in Cellular and Preclinical Models
Modulation of Key Cellular Signaling Pathways
The piperazine (B1678402) ring is a common scaffold in drug development, and its derivatives are known to exhibit a wide range of biological effects, including anti-proliferative and cytotoxic activities. ijpsr.comresearchgate.net Similarly, benzylpyrrolidine analogues have been investigated as potential therapeutic agents. monash.edumonash.edu
While direct studies on "(R)-1-(1-benzylpyrrolidin-3-yl)piperazine" and angiogenesis are not available, other piperazine-containing compounds have demonstrated anti-angiogenic properties. For instance, piperine, a major alkaloid constituent of black pepper that contains a piperidine (B6355638) ring (a related saturated heterocycle), has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov It exerts its effects by inhibiting the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway, a key regulator of angiogenesis. nih.gov Furthermore, novel indole-based analogs with structural similarities have been identified as potent angiogenesis inhibitors. nih.gov Given that angiogenesis is a critical process in tumor growth and progression, compounds that can modulate this pathway are of significant interest in cancer research. nih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research on analogues of 1-benzylpyrrolidin-3-ol has shown that these compounds can induce apoptosis in cancer cells. monash.edumonash.eduresearchgate.net Specifically, certain derivatives were found to exhibit selective cytotoxicity towards human leukemia (HL-60) cells and trigger apoptosis by activating caspases, which are crucial mediators of the apoptotic pathway. monash.eduresearchgate.net
Another related compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to induce apoptosis in a benign prostatic hyperplasia (BPH) model. nih.govfrontiersin.org This effect was found to be independent of its α1-adrenoceptor blocking activity, suggesting a distinct molecular mechanism for its pro-apoptotic action. nih.govfrontiersin.org
Autophagy is a cellular process for the degradation and recycling of cytosolic components, and its modulation is a potential therapeutic strategy in cancer. nih.gov The PI3K-AKT-mTORC1 pathway is a well-established negative regulator of autophagy. nih.gov While no direct evidence links "this compound" to autophagy modulation, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which contain a benzyl (B1604629) moiety, have been shown to reduce mTORC1 activity and increase autophagy at a basal level. nih.gov These compounds were also found to disrupt autophagic flux under starvation/refeed conditions, suggesting a complex role in regulating this pathway. nih.gov
The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. Several piperazine derivatives have been investigated for their effects on the cell cycle. nih.gov For example, a dispiropiperazine derivative known as SPOPP-3 was found to have anti-proliferative activity against a wide range of human cancer cell lines. nih.govresearchgate.net Mechanistic studies revealed that SPOPP-3 arrests the cell cycle at the G2/M phase. nih.govresearchgate.net This arrest is a common outcome for cells that have incurred DNA damage or mitotic spindle defects. nih.gov
Similarly, studies on 1-benzylpyrrolidin-3-ol analogues have shown that they can arrest the cell cycle in the sub-G1 phase, which is indicative of apoptosis. monash.edu
Table 1: Effects of Related Compounds on Cell Cycle Progression
| Compound Class | Specific Compound/Analogue | Cell Line(s) | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| Dispiropiperazine | SPOPP-3 | SW480 | G2/M phase arrest | nih.govresearchgate.net |
The cytoskeleton, particularly the mitotic spindle, plays a crucial role in cell division. Disruption of normal mitotic spindle positioning can lead to mitotic catastrophe and cell death. nih.gov The dispiropiperazine derivative SPOPP-3 has been shown to disrupt normal mitotic spindle positioning in SW480 cells. nih.govresearchgate.net This effect, in conjunction with its ability to induce a G2/M cell cycle arrest, points to its potential as an anti-cancer agent that targets mitosis. nih.gov
Inducing DNA damage is a common strategy for cancer therapy. nih.gov The dispiropiperazine derivative SPOPP-3 was shown to induce DNA damage, which likely contributes to its ability to cause a G2/M cell cycle arrest and induce apoptosis and necrosis. nih.govresearchgate.net The exact mechanism by which SPOPP-3 induces DNA damage is still under investigation, but it has been suggested that it may involve the generation of reactive oxygen species (ROS). nih.gov
Epigenetic Modulator Interactions
A comprehensive review of available scientific literature reveals no specific studies investigating the interactions of this compound with epigenetic modulators. Research has not yet been published detailing the effects of this compound on processes such as DNA methylation, histone modification, or the activity of chromatin-remodeling enzymes. Consequently, there is no data available to characterize its potential role as an epigenetic modulator.
Immunology and Inflammation Pathway Crosstalk
There is currently a lack of published research on the role of this compound in the crosstalk between immunology and inflammation pathways. Scientific investigations into the effects of this compound on immune cell signaling, cytokine production, or the modulation of inflammatory cascades have not been reported in the available literature. Therefore, its impact on these biological processes remains uncharacterized.
JAK/STAT Pathway Investigations
No specific investigations into the effects of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway have been documented in the scientific literature. As a result, there is no available data on the compound's ability to modulate the phosphorylation of JAKs or STATs, or its potential to interfere with cytokine signaling mediated through this pathway.
MAPK Signaling Cascade Analysis
An analysis of the current scientific literature indicates that the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade has not been investigated. There are no published studies detailing its interaction with key kinases in this pathway, such as ERK, JNK, or p38. Therefore, its potential to modulate cellular processes regulated by MAPK signaling is unknown.
Neuronal Signaling Networks (e.g., Neurotransmitter Systems)
While derivatives of benzylpiperazine are known to interact with neuronal signaling networks, specific studies detailing the direct effects of this compound on neurotransmitter systems are not available in the current body of scientific literature. Research has not yet been published to characterize its affinity for various neurotransmitter receptors or its influence on neurotransmitter release and reuptake.
NF-κB Pathway Activation and Inhibition
A review of existing research shows no studies focused on the activation or inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by this compound. There is no data available concerning its potential to influence the phosphorylation and degradation of IκBα, the nuclear translocation of NF-κB subunits, or the expression of NF-κB target genes.
PI3K/Akt/mTOR Signaling Axis Regulation
There is no available scientific literature describing the regulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling axis by this compound. Investigations into the compound's effects on the phosphorylation state of key components of this pathway or its impact on cellular processes regulated by PI3K/Akt/mTOR signaling have not been reported.
Stem Cell Niche and Wnt Signaling Pathways
No research data was found detailing the effects of this compound on the stem cell niche or its potential interactions with the Wnt signaling pathway.
TGF-beta/Smad Pathway Research
There is currently no available scientific literature that investigates the role or influence of this compound on the TGF-beta/Smad signaling pathway.
Ubiquitin-Proteasome System Dynamics
The interaction between this compound and the ubiquitin-proteasome system has not been a subject of published research. Therefore, no data on its effects on these dynamics are available.
Vitamin D Related Pathway Interactions
No studies were identified that explore the potential interactions between this compound and pathways related to Vitamin D.
Cellular Phenotypic Assays
Cell Viability and Proliferation in Various Cell Lines
No published data from cellular assays are available to characterize the effects of this compound on the viability or proliferation of any cell lines. Consequently, no data table can be provided.
Cellular Migration and Invasion Assays
There are no available research findings from cellular migration or invasion assays for this compound. As a result, a data table on this topic cannot be generated.
Differentiation Studies in Cell Culture Models
No studies were identified that have investigated the effect of this compound on the differentiation of any cell type in culture. Research on the broader class of piperazine derivatives encompasses a wide range of pharmacological activities, including but not limited to antimicrobial, antidepressant, anticonvulsant, and anti-inflammatory effects. However, specific data on the induction or inhibition of cellular differentiation pathways by this compound or closely related analogues is currently absent from the scientific record.
Cell Adhesion and Spreading Investigations
Similarly, there is no available research on the impact of this compound on cell adhesion and spreading. These complex processes are critical in various physiological and pathological states, and while many chemical entities are studied for their effects on these phenomena, this compound has not been the subject of such investigations in the available literature.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
There are no published studies detailing the gene expression or proteomic profiles of cells exposed to this compound. Such studies, which are crucial for understanding the mechanism of action of a compound, have not been reported for this specific molecule. While gene expression profiling is a tool used in pharmaceutical toxicology screening for various compounds, its application to this compound has not been documented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Derivatives and Analogues
The design of derivatives based on the (R)-1-(1-benzylpyrrolidin-3-yl)piperazine scaffold is primarily driven by the goal of optimizing affinity and selectivity for specific biological targets, most notably dopamine (B1211576) receptors. nih.govchemrxiv.org Synthetic strategies typically involve the modification of three key regions of the molecule: the benzyl (B1604629) group on the pyrrolidine (B122466) nitrogen, the piperazine (B1678402) ring, and substituents attached to the distal nitrogen of the piperazine.
A common synthetic route to produce these analogs begins with commercially available chiral precursors, such as (R)-3-aminopyrrolidine derivatives. The synthesis of N-substituted piperazine derivatives often involves the reaction of a secondary amine with an appropriate bromoalkoxybenzene, although yields can be variable. nih.gov Another general approach is the N-alkylation of piperazine with suitable alkyl halides or through reductive amination. researchgate.net For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been synthesized and screened for cytotoxic activity. researchgate.net
The synthesis of structurally related N-(1-benzylpyrrolidin-3-yl)arylbenzamides has been extensively documented. These syntheses often start from (R)- or (S)-3-aminopyrrolidine, which is then subjected to a series of reactions to introduce the benzyl group and the arylbenzamide moiety. nih.govnih.gov These studies, while not directly involving a piperazine ring attached to the pyrrolidine, provide valuable insights into the synthetic feasibility and chemical manipulations of the core (R)-1-benzylpyrrolidin-3-yl amine structure.
Systematic Structural Modification Strategies (e.g., Substituent Effects, Ring Alterations)
Systematic structural modifications of the this compound scaffold have been crucial in elucidating the structure-activity relationships that govern its biological activity. These modifications can be broadly categorized as follows:
Modification of the N-benzyl group: The benzyl substituent on the pyrrolidine nitrogen plays a significant role in receptor interaction. Variations in the substitution pattern on the phenyl ring of the benzyl group can modulate affinity and selectivity.
Modification of the piperazine ring: The piperazine ring itself can be altered, for example, by replacing it with other cyclic amines like morpholine (B109124). Such modifications can significantly impact selectivity for different receptors. For instance, in a related series of compounds, replacing a piperidine (B6355638) scaffold with a morpholine scaffold resulted in a complete loss of selectivity for the σ1 receptor over the D4 receptor. chemrxiv.org
Substitution on the distal piperazine nitrogen: This position offers a prime site for introducing a wide variety of substituents to explore interactions with different receptor pockets. In many active analogs, this nitrogen is attached to an aromatic or heteroaromatic moiety. mdpi.com The electronic and steric properties of these substituents are critical determinants of biological activity. For example, in a series of N-arylpiperazine compounds, the presence of fluorine-containing groups was found to play a pivotal role in modulating antimicrobial efficiency. mdpi.com
The following interactive data table summarizes the effects of various structural modifications on the biological activity of compounds related to the this compound scaffold.
| Compound Series | Structural Modification | Observed Effect on Biological Activity | Reference |
| (S)-N-(3-pyrrolidinyl)benzamides | Variation of the 4-amino group substituent on the benzamide (B126) nucleus | Dopamine D2, D3, and D4 receptors show different bulk tolerance (D4 > D3 > D2). Cyclopropyl-, cyclobutyl-, and cyclopentylcarbonyl groups provide good affinity and selectivity for D3 and D4 over D2 receptors. | nih.gov |
| Piperidine-based σ1 modulators | Replacement of piperidine with morpholine | Complete loss of selectivity for σ1 over D4 receptor. | chemrxiv.org |
| N-Arylpiperazines | Introduction of fluorine-containing groups | Modulates antimicrobial efficiency. | mdpi.com |
| Piperidinylpyrroles | Introduction of oxazolyl derivatives | Showed the highest dopamine D4 receptor binding in the series. | nih.gov |
Impact of Stereochemistry on Biological Activity and Selectivity
Stereochemistry is a paramount factor influencing the biological activity and selectivity of derivatives of 1-(1-benzylpyrrolidin-3-yl)piperazine. The (R)-configuration of the 3-position of the pyrrolidine ring is often crucial for high-affinity binding to specific receptors.
Studies on enantiomeric pairs of related compounds have consistently demonstrated significant differences in their biological profiles. For instance, in a series of N-(3-pyrrolidinyl)benzamide derivatives, the (S)-enantiomers generally exhibited higher affinity for dopamine D3 and D4 receptors compared to their (R)-counterparts. nih.gov Specifically, compound (S)-5c showed high affinity for D3 and D4 receptors with Ki values of 21 and 2.1 nM, respectively, and demonstrated potent antipsychotic activity. nih.gov The corresponding (R)-enantiomers were found to be less active. nih.gov
This stereoselectivity underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the receptor binding site. The chiral center on the pyrrolidine ring dictates the spatial orientation of the piperazine moiety and the N-benzyl group, which in turn affects how the molecule fits into the binding pocket of the target protein.
Identification of Pharmacophores and Key Binding Elements
The pharmacophore for ligands based on the this compound scaffold, particularly for dopamine D4 receptor antagonists, has been extensively studied. A generally accepted pharmacophore model for D4 antagonists includes several key features:
A basic nitrogen atom: The protonatable nitrogen of the piperazine ring is a crucial element that typically forms an ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor. nih.gov
An aromatic ring system: An aromatic or heteroaromatic group attached to the distal piperazine nitrogen is a common feature of potent D4 antagonists. This aromatic moiety is believed to engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket. chemrxiv.org
A specific spatial arrangement: The relative orientation of the basic nitrogen and the aromatic ring system, dictated by the pyrrolidine linker, is critical for high-affinity binding.
A pharmacophore model for dopamine D4 antagonists has been developed based on a set of structurally diverse high-affinity ligands. chemrxiv.org This model highlights that while the bioactive conformations of antagonists at D2 and D4 receptors are largely similar, there are subtle differences that can be exploited for selectivity. chemrxiv.org A key determinant for D2/D4 selectivity appears to be the nature of the interactions between the receptor and the aromatic ring systems of the ligands. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the structural requirements for the biological activity of piperazine-based compounds and for predicting the activity of novel derivatives.
Several 3D-QSAR studies have been performed on dopamine D4 receptor antagonists. chemrxiv.org These studies, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have generated statistically significant models. chemrxiv.org These models have revealed that bulky N-substituents tend to decrease D2 receptor binding while enhancing D4 receptor binding. chemrxiv.org Furthermore, specific electrostatically favorable and unfavorable regions for D2 receptor binding have been identified, along with the potential for hydrogen-bond acceptors to reduce D2 affinity. chemrxiv.org
While specific QSAR models for this compound derivatives are not widely published, studies on related arylpiperazine and pyrrolidine-containing compounds provide valuable insights. For example, a QSAR study on piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor yielded robust models that can guide the design of new ligands. nih.gov These models can help in predicting the affinity of related compounds and in prioritizing synthetic efforts towards more potent and selective molecules.
The following interactive data table provides an overview of QSAR studies on related compound classes.
| Compound Class | Target | QSAR Method | Key Findings | Reference |
| Dopamine D2 and D4 receptor antagonists | D2/D4 Receptors | CoMFA, CoMSIA | Bulky N-substituents decrease D2 binding and enhance D4 binding. Specific electrostatic and hydrogen-bonding features influence D2 affinity. | chemrxiv.org |
| Piperazinylalkylisoxazole analogues | D3 Receptor | HQSAR, CoMFA | Generated predictive models for D3 receptor affinity. | nih.gov |
Computational and in Silico Approaches to R 1 1 Benzylpyrrolidin 3 Yl Piperazine Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the interaction between a ligand, such as (R)-1-(1-benzylpyrrolidin-3-yl)piperazine, and the binding site of a target protein. The process involves placing the ligand in various conformations within the protein's active site and calculating a "docking score," which estimates the binding affinity. chemrevlett.com
In the case of this compound, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes in the central nervous system, given the prevalence of the piperazine (B1678402) scaffold in CNS-active drugs. cuestionesdefisioterapia.com For instance, studies on similar arylpiperazine derivatives have successfully used molecular docking to investigate binding to targets like the androgen receptor and acetylcholinesterase. nih.govnih.gov A hypothetical docking study for this compound against a target like the sigma-1 receptor (S1R), a known target for piperazine-containing compounds, would aim to identify key interactions. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the binding pocket. nih.gov
The results of such a simulation would be presented in a data table, illustrating the predicted binding energy and the specific amino acid residues involved in the interaction.
Illustrative Data Table: Molecular Docking Results The following data is illustrative and based on typical results for similar compounds, as direct data for this compound is not available in the reviewed literature.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | -9.5 | Asp126, Glu172 | Hydrogen Bond (Piperazine N) |
| Tyr103, Phe107 | π-π Stacking (Benzyl Ring) | ||
| Val162, Leu184 | Hydrophobic (Pyrrolidine Ring) | ||
| Dopamine (B1211576) D2 Receptor | -8.8 | Asp114 | Salt Bridge (Piperazine N) |
| Phe389, Trp386 | Hydrophobic (Benzyl Group) |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-target complex over time. researchgate.net An MD simulation calculates the motion of every atom in the system, providing insights into the dynamic behavior of the complex under physiological conditions. monash.edu This is crucial for validating the docking results and ensuring that the predicted binding mode is stable. mdpi.com
For the this compound-protein complex, an MD simulation would track atomic movements over a set period (e.g., nanoseconds). Key metrics for stability include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable complex is generally indicated by low and converging RMSD values, suggesting that the ligand remains securely in the binding pocket. monash.edu Such simulations have been effectively used for various piperazine and pyrrolidine (B122466) derivatives to confirm the stability of their interactions with targets like caspase-3 and DPP-4. monash.edumdpi.com
Illustrative Data Table: Molecular Dynamics Simulation Parameters The following data is for illustrative purposes, outlining typical parameters and expected outcomes for an MD simulation.
| Parameter | Value/Observation | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Standard duration for assessing complex stability. |
| Protein RMSD | ~1.5 Å | Indicates the protein structure remains stable. |
| Ligand RMSD | ~0.8 Å | Shows the ligand maintains a stable binding pose. |
| Key Hydrogen Bonds | Maintained >90% of simulation time | Confirms the persistence of crucial interactions. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for this compound would typically include features like hydrogen bond donors/acceptors (from the piperazine nitrogens), a positive ionizable feature, and hydrophobic/aromatic regions (from the benzyl (B1604629) and pyrrolidine rings). nih.gov
Once a pharmacophore model is developed based on known active ligands, it can be used for virtual screening of large chemical databases to identify other compounds with similar features that might also be active. nih.govresearchgate.net This is a powerful method for discovering novel scaffolds or derivatives. For instance, a pharmacophore model derived from a set of sigma receptor ligands could be used to screen for new potential ligands, a common strategy in CNS drug discovery. nih.govnih.gov The process involves filtering vast libraries of compounds to find those that match the pharmacophoric features, significantly narrowing down the number of candidates for experimental testing. nih.govresearchgate.net
Illustrative Data Table: Pharmacophore Features for a Hypothetical Target This table illustrates the kind of pharmacophoric features that might be identified for a compound like this compound.
| Pharmacophoric Feature | Corresponding Moiety in Compound | Importance |
|---|---|---|
| Aromatic Ring | Benzyl group | Essential for hydrophobic and π-stacking interactions. |
| Hydrogen Bond Acceptor | Piperazine nitrogen atoms | Crucial for anchoring to polar residues. |
| Positive Ionizable Feature | Protonated piperazine nitrogen | Key for electrostatic interactions. |
| Hydrophobic Group | Pyrrolidine ring | Contributes to binding affinity through van der Waals forces. |
Cheminformatics and Bioinformatic Analysis for Analog Design
Cheminformatics and bioinformatics provide the tools to analyze large datasets of chemical and biological information, which can guide the design of new analogs of this compound. By analyzing structure-activity relationships (SAR) from databases of similar compounds, researchers can identify which modifications to the molecule are likely to improve potency, selectivity, or pharmacokinetic properties. researchgate.net
For example, an analysis might reveal that adding a substituent to the benzyl ring could enhance binding affinity, or that altering the linker between the pyrrolidine and piperazine rings could improve selectivity for a particular receptor subtype. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, a key component of cheminformatics, can build mathematical models that correlate chemical structures with biological activity, allowing for the prediction of the activity of novel, unsynthesized analogs. nih.gov
Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Research Applications
Predictive ADME modeling uses computational algorithms to estimate the pharmacokinetic properties of a compound. nih.gov Early assessment of ADME properties is critical to avoid late-stage failures in drug development. nih.gov For this compound, in silico models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for inhibiting cytochrome P450 enzymes. nih.govnih.gov
These predictions are often based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA). researchgate.net For example, numerous studies on piperazine derivatives utilize tools like SwissADME to predict their drug-likeness and ADME profiles, guiding the selection of compounds with favorable properties for further development. nih.gov
Illustrative Data Table: Predicted ADME Properties The following data is illustrative of typical ADME predictions for a drug-like molecule and is not based on direct experimental data for the specified compound.
| ADME Property | Predicted Value/Outcome | Significance in Research |
|---|---|---|
| Molecular Weight | 287.42 g/mol | Compliant with Lipinski's Rule of Five. |
| LogP (Lipophilicity) | 2.95 | Indicates good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | Suggests potential for good oral bioavailability and CNS penetration. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be high | Suggests suitability for targeting CNS disorders. cuestionesdefisioterapia.com |
| CYP2D6 Inhibition | Predicted inhibitor | Highlights potential for drug-drug interactions. |
Applications As Biochemical Probes and Research Tools
Development of Radiolabeled or Fluorescent Analogues for Target Identification
There is currently no publicly available scientific literature detailing the development of radiolabeled or fluorescent analogues of (R)-1-(1-benzylpyrrolidin-3-yl)piperazine. The synthesis of such probes is a critical step in characterizing the interaction of a ligand with its biological target. Techniques such as radiolabeling, often with isotopes like carbon-11 (B1219553) or fluorine-18 (B77423) for positron emission tomography (PET), or the attachment of a fluorophore, are instrumental for in vitro and in vivo target engagement studies. However, no such derivatives of this compound have been described in published research.
Use in In Vitro Biochemical and Biophysical Assays
Detailed research findings on the application of this compound in in vitro biochemical and biophysical assays are not present in the current body of scientific literature. Such assays are fundamental to understanding a compound's mechanism of action and its affinity and selectivity for a biological target. Standard assays would include receptor binding assays to determine binding constants (Kᵢ or Kₔ) for various receptors, or enzyme inhibition assays to measure the half-maximal inhibitory concentration (IC₅₀). Without these foundational studies, the biochemical profile of this compound remains uncharacterized.
Application in Cell-Based Assays for Pathway Elucidation
Information regarding the use of this compound in cell-based assays to elucidate biological pathways is not available in published research. Cell-based assays are crucial for assessing a compound's functional activity, such as its ability to act as an agonist, antagonist, or modulator of a specific cellular signaling pathway. These experiments provide insights into the cellular consequences of target interaction, a vital step in the drug discovery process.
Potential as Lead Compounds for Further Preclinical Development
Due to the lack of published data on its biological activity, the potential of this compound as a lead compound for further preclinical development has not been established. A lead compound typically demonstrates promising activity and selectivity for a particular biological target and possesses physicochemical properties amenable to optimization. The initial steps of lead generation, including screening and preliminary structure-activity relationship (SAR) studies, have not been reported for this compound in the public domain.
Future Research Directions and Unexplored Avenues
Identification of Novel Biological Targets and Off-Targets
A foundational step in characterizing (R)-1-(1-benzylpyrrolidin-3-yl)piperazine is to conduct comprehensive screening to identify its primary biological targets and any off-target interactions. The structural components of the molecule, namely the benzylpiperazine and pyrrolidine (B122466) rings, are present in compounds known to interact with a variety of receptors and enzymes. Many piperazine (B1678402) derivatives exhibit activity at dopaminergic, noradrenergic, and serotoninergic receptors. nih.gov
Future research should prioritize screening against a panel of central nervous system (CNS) targets. Given the high affinity of many benzylpiperazine derivatives for Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors, these should be considered high-priority targets for investigation. researchgate.netnih.gov The σ1 receptor, in particular, is a modulator of nociceptive signaling, making it a promising target for the development of novel pain therapeutics. researchgate.netacs.org Similarly, related structures have shown affinity for histamine receptors (e.g., H3) and have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net
Broad-spectrum screening using techniques such as radioligand binding assays and functional cellular assays will be crucial. This approach not only helps in identifying the primary mechanism of action but also uncovers potential off-target effects that could lead to adverse reactions or present opportunities for drug repurposing.
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Sigma Receptors | Sigma-1 (σ1R), Sigma-2 (σ2R) | Neuropathic pain, Neuroprotection, Oncology |
| Monoamine Receptors | Dopamine (B1211576) (D2, D3), Serotonin (5-HT1A, 5-HT2A) | Depression, Anxiety, Psychosis |
| Histamine Receptors | Histamine H3 Receptor | Cognitive disorders, Narcolepsy |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |
| Glutamate Transporters | Excitatory Amino Acid Transporter 2 (EAAT2) | Epilepsy, Neuroprotection |
Exploration of Combination Strategies with Other Research Compounds
Once the primary biological targets of this compound are elucidated, exploring its efficacy in combination with other research compounds could reveal synergistic therapeutic effects. For instance, if the compound is identified as a σ1R antagonist, its combination with traditional analgesics (e.g., opioids) could be investigated. Such a combination might enhance pain relief while potentially reducing the required dose of the opioid, thereby mitigating side effects and tolerance.
If the compound demonstrates activity as a modulator of neurotransmitter systems, such as dopamine or serotonin, its use alongside existing antidepressants or antipsychotics could be explored. This strategy could lead to improved efficacy in treatment-resistant patient populations or a reduction in the side-effect profile of the established drug. In vitro cell-based assays followed by in vivo animal models would be necessary to validate these combination strategies and assess both pharmacodynamic and pharmacokinetic interactions.
Integration with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer powerful in silico tools to predict the biological functions and potential mechanisms of action of a novel compound. These approaches can integrate data from initial screenings to build a comprehensive interaction network of the compound with various proteins, pathways, and disease modules.
For this compound, a network pharmacology study would begin by identifying its potential targets through computational docking and literature analysis of its structural motifs. These predicted targets can then be mapped onto known biological pathways, such as the PI3K-Akt signaling pathway, which is crucial in cell apoptosis and proliferation. This computational analysis can generate hypotheses about the compound's polypharmacological effects—its ability to interact with multiple targets simultaneously—which can then be tested experimentally. This approach can accelerate the drug discovery process by prioritizing the most promising therapeutic applications and uncovering unexpected mechanisms of action.
Development of Advanced Analytical Techniques for Mechanistic Studies
To delve deeper into the mechanism of action of this compound, the development of specialized analytical tools and assays is essential. The synthesis of a radiolabeled version of the compound would enable quantitative receptor binding studies and in vivo positron emission tomography (PET) imaging to visualize its distribution and target engagement in the brain and peripheral tissues.
Furthermore, creating fluorescently tagged derivatives could allow for real-time visualization of the compound's interaction with its target receptors on or within living cells using advanced microscopy techniques. To understand its metabolic fate, liquid chromatography-mass spectrometry (LC-MS) methods can be developed to identify and quantify its metabolites in biological samples (e.g., plasma, urine, and tissue homogenates). These analytical techniques provide crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is vital for its development as a potential therapeutic agent.
Potential for Derivatization Towards Different Therapeutic Modalities
The chemical scaffold of this compound is highly amenable to derivatization, offering the potential to fine-tune its pharmacological properties. Medicinal chemistry campaigns can systematically modify different parts of the molecule to enhance its potency, selectivity, and pharmacokinetic characteristics.
Research on related benzylpiperazine compounds has shown that modifications to the benzyl (B1604629) and piperazine rings can dramatically alter receptor affinity and selectivity. For example, adding substituents to the phenyl ring or altering the linker between the rings can optimize interactions with the target's binding pocket. nih.gov One study demonstrated that introducing a 4-methoxy group on the benzyl ring and a cyclohexyl group in the linker of a benzylpiperazine derivative resulted in a compound with very high affinity and selectivity for the σ1 receptor. researchgate.netacs.org This highlights the potential for creating a library of derivatives of this compound to explore structure-activity relationships (SAR) and develop candidates for various therapeutic modalities, including pain, neurodegenerative diseases, and psychiatric disorders. researchgate.net
| Molecular Scaffold | Modification Strategy | Observed Outcome | Reference Concept |
|---|---|---|---|
| Benzylpiperazine | Addition of hydrophobic cyclohexyl or phenyl groups to the linker | Optimized binding profile for Sigma receptors | acs.org |
| Benzylpiperidine | Varying the length of the linker between the piperidine (B6355638) and pyridine rings | Increased σ1R affinity with longer linkers (n=2 to n=3) | nih.gov |
| Arylpiperazine | Introduction of azole-containing moieties | Generation of antibacterial and antifungal activity | researchgate.net |
| 1-[bis(4-flurophenyl)methyl]piperazine | Various substitutions on the piperazine nitrogen | Efficacy for acetylcholinesterase inhibition (anti-Alzheimer's potential) | researchgate.net |
Q & A
Basic: What synthetic routes are commonly employed to prepare (R)-1-(1-benzylpyrrolidin-3-yl)piperazine, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole moieties, as demonstrated in the synthesis of analogous piperazine derivatives. Key steps include:
- Reagent Selection: Use of CuSO₄·5H₂O (0.3 equiv) and sodium ascorbate (0.6 equiv) as a redox pair to catalyze triazole formation .
- Solvent System: A 1:2 ratio of H₂O:DCM ensures phase separation while maintaining reagent solubility .
- Purification: Column chromatography (silica gel, ethyl acetate:hexane 1:8) effectively isolates the product from byproducts .
Optimization involves adjusting reaction time (2–6 hours), temperature (ambient to reflux), and stoichiometry of azide derivatives (1.2 equiv) .
Basic: How is the structural integrity and enantiomeric purity of this compound validated?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: ¹H/¹³C NMR confirms substituent placement on the piperazine and pyrrolidine rings. For example, benzyl protons appear as distinct aromatic signals (~7.2–7.4 ppm) .
- HPLC: Chiral stationary phases (e.g., CHIRALPAK® columns) resolve enantiomers, with mobile phases like hexane:isopropanol (90:10) .
- X-ray Crystallography: Single-crystal analysis validates absolute configuration, as seen in analogous indole-piperazine derivatives .
Advanced: What strategies mitigate byproduct formation during N-alkylation of the pyrrolidine-piperazine core?
Methodological Answer:
Byproducts often arise from over-alkylation or racemization. Mitigation approaches include:
- Temperature Control: Maintaining reactions at 0–5°C reduces side reactions during benzyl group introduction .
- Catalytic Asymmetric Synthesis: Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) enforce stereoselectivity, as demonstrated in tert-butyl piperazine carboxylate syntheses .
- In Situ Monitoring: TLC (hexane:ethyl acetate 1:2) tracks reaction progress, allowing timely termination to prevent degradation .
Advanced: How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved across studies?
Methodological Answer:
Discrepancies may stem from assay conditions or impurity profiles. Resolution strategies:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference ligands) .
- Purity Assessment: HPLC-MS identifies trace impurities (e.g., de-benzylated byproducts) that may antagonize activity .
- Molecular Docking: Computational models (AutoDock Vina) correlate structural variations (e.g., nitro vs. amino groups) with activity shifts, as seen in nitropyridine-piperazine analogs .
Basic: What are the primary biological targets of this compound, and how are binding affinities quantified?
Methodological Answer:
The compound exhibits affinity for serotonin (5-HT) and dopamine receptors due to its piperazine core. Standard protocols include:
- Radioligand Displacement Assays: Compete with [³H]ketanserin (5-HT₂A) or [³H]spiperone (D₂) in membrane preparations .
- Functional Assays: Measure cAMP inhibition (D₂) or calcium flux (5-HT₂A) in transfected CHO cells .
- SAR Studies: Modifying the benzyl group (e.g., fluorination) enhances selectivity, as shown in fluorobenzyl-piperazine triazoles .
Advanced: How is the compound’s stability evaluated under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Thermal Stress: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) to assess isomerization .
- Solution Stability: Test in buffers (pH 3–9) at 25°C; LC-MS identifies hydrolysis products (e.g., piperazine ring cleavage) .
- Cryopreservation: Store at -80°C under argon to prevent oxidation of the benzyl group .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Perform reactions in fume hoods due to potential HCl/N₂O emissions during decomposition .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate; collect residues in sealed containers .
Advanced: What computational tools aid in predicting the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction: SwissADME or ADMETLab estimate bioavailability (%F = 65–80%), BBB permeability (logBB > 0.3), and CYP450 inhibition .
- Molecular Dynamics (MD): GROMACS simulations model blood-brain barrier penetration, leveraging logP (2.1–2.5) and TPSA (~45 Ų) values .
- Metabolite Identification: GLORYx predicts Phase I/II metabolites, highlighting potential N-dealkylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
